Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate
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Overview
Description
Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate is an organic compound with a complex structure that includes a hydrazine derivative and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate typically involves the reaction of 1,2-di-p-tolylhydrazine with methyl 4-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazine derivatives and butanoate esters, such as:
- 1,2-di-p-tolylhydrazine
- Methyl 4-oxobutanoate
- Other substituted hydrazines
Uniqueness
Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
22264-20-6 |
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Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 4-(4-methyl-N-(4-methylanilino)anilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H22N2O3/c1-14-4-8-16(9-5-14)20-21(17-10-6-15(2)7-11-17)18(22)12-13-19(23)24-3/h4-11,20H,12-13H2,1-3H3 |
InChI Key |
QVIUKPSKWINFME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NN(C2=CC=C(C=C2)C)C(=O)CCC(=O)OC |
Origin of Product |
United States |
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